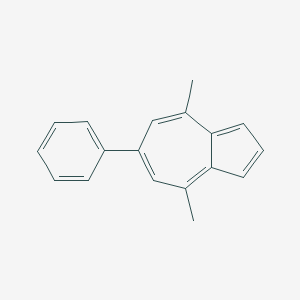

4,8-Dimethyl-6-phenylazulene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H16 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

4,8-dimethyl-6-phenylazulene |

InChI |

InChI=1S/C18H16/c1-13-11-16(15-7-4-3-5-8-15)12-14(2)18-10-6-9-17(13)18/h3-12H,1-2H3 |

InChI Key |

VZINPMRSBOEDPV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4,8 Dimethyl 6 Phenylazulene

Electrophilic Substitution Reactions on the Azulene (B44059) Scaffold

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of the azulene core, driven by the high electron density of the five-membered ring. nih.gov

Regioselectivity at C-1 and C-3 Positions

The C-1 and C-3 positions of the azulene nucleus are the most nucleophilic and, therefore, the most reactive sites towards electrophiles. nih.govmdpi.com Theoretical and experimental studies confirm that electrophilic substitution is kinetically favored at these positions. nih.govresearchgate.net This regioselectivity is attributed to the ability of the seven-membered ring to effectively stabilize the positive charge in the Wheland intermediate formed during the attack, preserving the aromaticity of the tropylium (B1234903) cation. mdpi.com While substitution at C-1 and C-3 is most common, substitution at the C-2 position can sometimes occur as the thermodynamically favored product. nih.govresearchgate.net For substituted azulenes like 6-phenylazulene, double alkylation can occur at both the C-1 and C-3 positions when an excess of a suitable electrophile is used. acs.org

Nucleophilic Addition and Substitution Reactions

The electron-deficient character of the seven-membered ring makes it the target for nucleophilic attack.

Reactivity at C-2, C-4, C-6, and C-8 Positions

Nucleophilic attack on the azulene core typically occurs at the C-4, C-6, and C-8 positions of the seven-membered ring. nih.govmdpi.com In 4,8-Dimethyl-6-phenylazulene, these positions are already substituted. However, nucleophilic substitution of a pre-existing group at these positions is a known transformation pathway. A relevant example is the reaction of 6-chloro-4,8-dimethylazulene with sodium sulfide (B99878) and sulfur to produce 2-bis(4,8-dimethylazulen-6-yl)disulfane, demonstrating that the C-6 position can undergo nucleophilic substitution. mdpi.com Similarly, halogens at the C-6 position can be replaced by various amines. mdpi.com The presence of electron-withdrawing groups on the five-membered ring can activate the seven-membered ring towards nucleophilic attack. sciforum.netmdpi.com For instance, azulenes with such activating groups can undergo hydroxylation selectively at the C-6 position. sciforum.netmdpi.com While less common, nucleophilic attack at the C-2 position of the five-membered ring can also occur, particularly if the ring is substituted with electron-withdrawing groups that enhance its electrophilicity. mdpi.com

Activation and Condensation of Methyl Groups at C-4, C-6, and C-8 Positions

A key feature of alkylated azulenes like this compound is the enhanced acidity of the protons on the methyl groups attached to the seven-membered ring. mdpi.commdpi.com Deprotonation of the methyl groups at C-4 and C-8 is facilitated by the formation of a highly stabilized intermediate in which the negative charge is delocalized into the five-membered ring, creating a stable cyclopentadienyl-like anion. mdpi.comresearchgate.net This activation allows the methyl groups to participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. mdpi.com

These reactions provide a powerful tool for elaborating the azulene scaffold. For example, polyalkylated azulenes containing methyl groups at both C-4 and C-8 undergo condensation at both positions when treated with benzaldehydes. mdpi.comresearchgate.net The choice of base is critical; studies on the related 4,8-dimethyl-6-tert-butylazulene showed that using sodium N-methylanilide led to secondary condensation products, whereas using potassium t-butoxide favored the formation of the desired vinyl (styryl) derivatives. mdpi.comresearchgate.net

| Azulene Substrate | Reagent | Base/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Polyalkylated azulenes (with Me at C-4/C-8) | Benzaldehydes | Not specified | 4-Stirylazulenes (condensation at C-4 and C-8) | mdpi.comresearchgate.net |

| 4,6,8-Trimethylazulene (B1196119) | Ferrocen-2-yl ketones | Not specified | Condensation products at C-4 and C-6 methyls | mdpi.comresearchgate.net |

| 4,8-Dimethyl-6-tert-butylazulene | Thiophene-2-carbaldehyde | PhNMeNa | Mainly secondary condensation products (ketones) | mdpi.comresearchgate.net |

| 4,8-Dimethyl-6-tert-butylazulene | Thiophene-2-carbaldehyde | tBuOK | Mainly vinyl compounds (styryl derivatives) | mdpi.comresearchgate.net |

| 6-Methylazulene | N,N-Dimethylformamide dimethyl acetal (B89532) | DMF, 140 °C | Enamine, precursor to 6-formylazulene | helsinki.fi |

Advanced Functionalization and Derivatization of this compound

Beyond fundamental substitution and condensation reactions, the this compound scaffold can be subjected to more advanced transformations to create complex and functional molecules. These methods often leverage modern catalytic processes to achieve high selectivity and efficiency.

A prime example is the direct C-H alkynylation of the azulene core. A gold-catalyzed procedure using a hypervalent iodonium (B1229267) reagent (TIPS-EBX) allows for the direct functionalization of the nucleophilic C-1 and C-3 positions under mild conditions. rsc.orgresearchgate.net This method has been successfully applied to synthesize various alkynylated azulene derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, represent another powerful strategy. This involves the reaction of a halogenated azulene (e.g., 1,3-diiodoazulene) with an organostannane reagent, enabling the formation of carbon-carbon bonds with moieties like thiophene (B33073). mdpi.com Iron-mediated functionalization has also been reported, where cationic iron complexes act as electrophiles that react with the C-1/C-3 positions of azulenes, including 1-phenylazulene and 6-phenylazulene, to afford versatile adducts that can be further derivatized. nih.govacs.org These advanced methods are crucial for incorporating the unique electronic and photophysical properties of the azulene core into larger, more complex molecular architectures for applications in materials science and medicinal chemistry. mdpi.comhelsinki.fi

Arylation and Alkynylation Reactions

The functionalization of the azulene scaffold through the introduction of aryl and alkynyl groups is a key strategy for synthesizing advanced materials and complex molecules.

Arylation: The introduction of a phenyl group at the C6 position is a type of arylation reaction. While specific methods for the direct arylation of 4,8-dimethylazulene to yield the title compound are not extensively detailed in the reviewed literature, related transformations highlight the feasibility of such reactions. For instance, diethyl 2-chloroazulene-1,3-dicarboxylate can undergo arylation to produce diethyl 6-phenylazulene-1,3-dicarboxylate. researchgate.netresearchgate.net This suggests that metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution pathways are viable for introducing aryl moieties onto the seven-membered ring of an appropriately functionalized azulene precursor.

Alkynylation: Direct C-H alkynylation of the azulene core is a powerful tool for creating carbon-rich molecular architectures. Research has demonstrated the successful double alkynylation of this compound at the C1 and C3 positions. rsc.org Gold-catalyzed methods have also proven effective for the alkynylation of related structures like 6-phenylazulene, yielding products in high yields. researchgate.net A solvent-free approach involving the grinding of azulenes with 1-haloalkynes has been developed, showcasing an efficient and environmentally conscious method for these transformations. One study detailed the reaction of this compound with a bromoalkyne reagent. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 1-bromo-2-(4-nitrophenyl)acetylene | Solvent-free, grinding, 4 days | 1,3-Bis((4-nitrophenyl)ethynyl)-4,8-dimethyl-6-phenylazulene | 29% |

Cycloaddition Chemistry Involving the Azulene Ring

The azulene ring system is a versatile participant in cycloaddition reactions, capable of acting as a 2π, 4π, 6π, or 8π component depending on the reaction partner and conditions. mdpi.comnih.gov The extended π-system can react with various dienophiles and dienes.

[8+2] Cycloaddition: This is a characteristic reaction for azulenes, particularly with electron-deficient alkynes. For instance, 2H-cyclohepta[b]furan-2-ones are common precursors that react with enamines in an [8+2] cycloaddition to form the azulene skeleton itself. nih.gov The parent azulene reacts with dimethyl acetylenedicarboxylate (B1228247) (DMAD) via this pathway.

[6+4] Cycloaddition: The seven-membered ring of azulene can act as a 6π component. The reaction of aminofulvenes with thiophene derivatives is a known method that proceeds via a [6+4] cycloaddition. core.ac.uk

[4+2] Cycloaddition (Diels-Alder): The azulene system can also participate as a 4π diene component. The reaction of 2H-cyclohepta[b]furan-2-one with DMAD can yield a [4+2] adduct, highlighting the competition between different cycloaddition pathways. nih.gov

For this compound, the electronic influence of the substituents would modulate this reactivity. The electron-donating methyl groups at C4 and C8 enhance the electron density of the seven-membered ring, potentially influencing its participation as a 6π or 8π component. The phenyl group at C6 can act as a bulky directing group and electronically influence the π-system. While specific cycloaddition studies on this compound are not prominent, the general reactivity patterns of substituted azulenes suggest it would be a viable substrate for such transformations. mdpi.com

Oxidation and Reduction Pathways

Oxidation: Azulenes are susceptible to oxidation, which can lead to a variety of products, including azulenequinones, dimeric structures, or ring-opened derivatives. The reaction outcome is highly dependent on the oxidant and reaction conditions. Studies on the autoxidation of the closely related 4,6,8-trimethylazulene provide significant insight into the expected behavior of this compound. oup.comoup.com

When heated in a solvent like DMF in the presence of oxygen, 4,6,8-trimethylazulene yields a complex mixture of over 17 products. oup.com The oxidation can occur at the activated methyl groups or on the azulene nucleus itself, leading to derivatives of 1,5- and 1,7-azulenequinone, as well as dimeric compounds. oup.comoup.com The formation of azuliporphyrins from 6-phenylazulene precursors also involves transformations of the azulene core, underscoring its reactivity under specific synthetic conditions. acs.org

Reduction: The reduction of azulenes typically involves the electron-rich five-membered ring. Electrochemical studies provide quantitative data on these processes. While specific data for this compound is not available, studies on analogous structures are informative. For example, the reduction potentials of various azulene derivatives have been studied using cyclic voltammetry. The process often involves multiple electron transfers corresponding to the reduction of the azulene ring. The substituents significantly impact the redox potentials.

Mechanistic Studies of this compound Reactions

Investigation of Intermediate Species

The mechanisms of azulene reactions involve several types of transient species.

Azulenium Ions: In electrophilic substitution reactions, such as the alkynylation at the C1/C3 positions, the initial attack by the electrophile generates a resonance-stabilized carbocation known as an azulenium ion or a Meisenheimer complex. mdpi.com The positive charge is delocalized over the π-system, which facilitates the subsequent deprotonation to restore aromaticity and yield the substituted product.

Alkoxide Intermediates: In condensation reactions involving the methyl groups, such as those with aldehydes, the deprotonation of the methyl group by a strong base generates a carbanion. This anion then attacks the aldehyde to form an alkoxide intermediate. mdpi.com This species can then be protonated and dehydrated to form a styryl-type derivative or undergo further reactions, such as an Oppenauer-type oxidation, to yield ketones. mdpi.com

Enamine Intermediates: Functionalization of azulene methyl groups can proceed through enamine intermediates. For instance, reaction with N,N-dimethylformamide dimethyl acetal can transform a methyl group into an enamine, which can then be oxidized to an aldehyde. mdpi.com

Radical Intermediates: Certain reactions, such as metalation-fluorination, may involve competing radical processes. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4,8 Dimethyl 6 Phenylazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of 4,8-dimethyl-6-phenylazulene. By analyzing the chemical shifts and coupling patterns in both one- and two-dimensional spectra, a comprehensive picture of the molecule's structure can be assembled.

1H NMR Chemical Shift Analysis of Alkyl and Aryl Protons

The 1H NMR spectrum of this compound provides distinct signals corresponding to the various protons within the molecule. In a deuterated chloroform (B151607) (CDCl3) solvent, the methyl protons at the 4 and 8 positions of the azulene (B44059) core typically appear as a sharp singlet around 3.00 ppm. rsc.org The protons on the seven-membered ring (H-5 and H-7) are observed as a singlet at approximately 7.35 ppm. rsc.org The protons of the five-membered ring and the phenyl substituent resonate in the aromatic region of the spectrum. Specifically, the phenyl protons appear as a multiplet in the range of 7.48-7.52 ppm, while other azulene ring protons are observed as multiplets or triplets between 7.64 and 7.78 ppm. rsc.org

Table 1: 1H NMR Chemical Shifts for this compound in CDCl3

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Me (4, 8) | 3.00 | singlet |

| H-5, H-7 | 7.35 | singlet |

| Phenyl-H | 7.48-7.52 | multiplet |

| Azulene-H | 7.64-7.78 | multiplet, triplet |

Data sourced from The Royal Society of Chemistry. rsc.org

13C NMR Spectroscopic Investigations of the Azulene Framework and Substituents

Complementing the proton data, 13C NMR spectroscopy offers detailed information about the carbon skeleton of this compound. The chemical shifts in the 13C NMR spectrum distinguish between the sp2-hybridized carbons of the azulene and phenyl rings and the sp3-hybridized carbons of the methyl groups. The carbons of the methyl groups at positions 4 and 8 typically resonate in the upfield region of the spectrum. The aromatic carbons of the azulene and phenyl rings appear in the downfield region, generally between 100 and 150 ppm. libretexts.org Quaternary carbons, such as C-4, C-6, and C-8, will also have characteristic shifts. For instance, in related azulene structures, the carbons bearing methyl groups (C-4 and C-8) and the carbon attached to the phenyl group (C-6) have been observed at distinct chemical shifts, with C-6 appearing at a value like 164.6 ppm. oup.com

Table 2: Representative 13C NMR Chemical Shift Ranges for Substituted Azulenes

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

| Methyl Carbons (C-4, C-8) | 20 - 30 |

| Aromatic CH | 100 - 140 |

| Quaternary Aromatic C | 130 - 170 |

Note: Specific 13C NMR data for this compound was not available in the searched literature. The provided ranges are typical for substituted azulene compounds. libretexts.orgoup.comresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (H-H) couplings. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the phenyl ring and within the azulene ring system, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com This is crucial for assigning the 13C signals based on their attached, and often more easily assigned, proton signals. For example, the signal for the methyl protons at ~3.00 ppm would show a cross-peak to the corresponding methyl carbon signal in the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). sdsu.eduyoutube.com HMBC is particularly valuable for identifying the placement of substituents and connecting different spin systems. For instance, it would show a correlation from the methyl protons to the C-4 and C-8 carbons, and from the H-5 and H-7 protons to the C-6 carbon, confirming the substitution pattern on the seven-membered ring.

The combined application of these 2D NMR techniques provides a robust and detailed structural elucidation of this compound. rsc.orgwgtn.ac.nzresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. core.ac.uk For this compound (C18H16), the calculated exact mass is 232.1252 g/mol . nih.gov HRMS analysis can confirm this mass, thereby verifying the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (m/z 232) is selected and then subjected to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. nationalmaglab.orgrsc.org Common fragmentation pathways for aromatic compounds include the loss of methyl groups or cleavage of the phenyl substituent. For instance, a prominent fragment ion at m/z 215 would correspond to the loss of a methyl radical (CH3•) from the molecular ion. nih.gov Analyzing these fragmentation patterns helps to confirm the presence and location of the substituents on the azulene core. smujo.id

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of this compound. While a specific, experimentally recorded spectrum for this exact compound is not publicly available in the analyzed literature, the expected vibrational modes can be reliably predicted based on extensive studies of the azulene core and related substituted compounds. sns.itrsc.org

The key vibrational features arise from the C-H bonds of the aromatic rings and the methyl groups, as well as the C=C bonds of the azulene and phenyl skeletons.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from both the azulene and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes from the two methyl groups would appear at slightly lower frequencies, typically in the 2975-2850 cm⁻¹ range.

C=C Stretching Vibrations: The stretching vibrations of the carbon-carbon double bonds within the azulene and phenyl rings give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region. These bands are often sensitive to the substitution pattern and conjugation effects.

In-Plane and Out-of-Plane Bending: The region below 1300 cm⁻¹ contains a wealth of information from C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes. Out-of-plane C-H bending modes are particularly useful for confirming the substitution pattern on the aromatic rings.

A summary of the expected characteristic vibrational bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Azulene & Phenyl Rings | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl (-CH₃) Groups | 2975 - 2850 |

| Aromatic C=C Stretch | Azulene & Phenyl Rings | 1650 - 1400 |

| C-H In-Plane Bend | Aromatic & Aliphatic | 1300 - 1000 |

| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 |

These assignments are based on general spectroscopic principles and data from variously substituted azulenes. rsc.orglew.ro The precise peak positions and intensities would provide valuable insights into the electronic distribution and conformational arrangement of the phenyl group relative to the azulene core.

Electronic Absorption and Emission Spectroscopy

The electronic spectra of azulene derivatives are among their most studied and unique features, setting them apart from most other aromatic hydrocarbons. rhhz.net

The electronic absorption spectrum of azulene is characterized by two principal transitions in the visible and near-ultraviolet regions. rhhz.net

S₀ → S₁ Transition: This transition corresponds to the promotion of an electron from the HOMO to the LUMO. In azulene, this is a weak, symmetry-forbidden transition that occurs at low energy, typically in the range of 580-700 nm. rhhz.netmdpi.com This absorption in the yellow-orange part of the spectrum is responsible for the characteristic blue color of azulene and its derivatives.

S₀ → S₂ Transition: A second, much more intense electronic transition occurs from the ground state to the second excited singlet state (S₂). This S₀ → S₂ absorption is typically found in the near-UV region, around 350 nm. rsc.org

For this compound, the electronic transitions are expected to follow this general pattern, with the specific absorption maxima influenced by the substituents.

| Transition | Typical Wavelength Range (Unsubstituted Azulene) | Expected Influence of Substituents |

| S₀ → S₁ | ~580 - 700 nm | Bathochromic shift (to longer wavelengths) |

| S₀ → S₂ | ~340 - 360 nm | Bathochromic shift (to longer wavelengths) |

One of the most remarkable photophysical properties of azulene and its derivatives is their violation of Kasha's rule. acs.org Kasha's rule states that luminescence should occur from the lowest excited state of a given multiplicity (i.e., S₁ for fluorescence). Azulenes, however, predominantly exhibit fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha fluorescence. chemrxiv.orgmdpi.com

This unusual behavior is attributed to the exceptionally large energy gap between the S₂ and S₁ states (often >10,000 cm⁻¹). rhhz.net This large gap significantly slows down the rate of internal conversion (the non-radiative decay from S₂ to S₁), allowing the radiative decay from S₂ to the ground state (S₂ → S₀ fluorescence) to compete effectively. chemrxiv.org The S₁ → S₀ emission is typically negligible or entirely absent. acs.org Therefore, this compound is strongly predicted to be an anti-Kasha fluorophore, with its emission spectrum being a mirror image of the S₀ → S₂ absorption band.

The electronic properties and, consequently, the absorption and emission spectra of azulene are highly sensitive to the nature and position of substituents on the bicyclic core. rsc.orgnih.gov

Methyl Groups (at C4 and C8): The methyl groups are weak electron-donating groups. Their placement at the 4- and 8-positions on the seven-membered ring is expected to perturb the energy levels of the frontier molecular orbitals, generally leading to a bathochromic (red) shift in both the S₀ → S₁ and S₀ → S₂ absorption bands compared to unsubstituted azulene. researchgate.net

Phenyl Group (at C6): The phenyl group at the 6-position, also on the seven-membered ring, extends the π-conjugated system. This extension of conjugation typically lowers the HOMO-LUMO gap, resulting in a significant bathochromic shift of the absorption bands. rsc.org The degree of this shift is dependent on the dihedral angle between the phenyl ring and the azulene plane; a more planar conformation leads to greater conjugation and a more pronounced red shift.

In concert, the methyl and phenyl substituents in this compound are expected to shift its absorption and emission spectra to longer wavelengths relative to the parent azulene molecule. The introduction of electron-donating groups can also influence the intensity of the transitions and the quantum yield of the anti-Kasha fluorescence. mdpi.com

Computational Chemistry and Theoretical Investigations of 4,8 Dimethyl 6 Phenylazulene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 4,8-Dimethyl-6-phenylazulene, these methods elucidate the distribution of electrons in the ground state and the nature of its chemical bonds, setting the stage for understanding its reactivity and spectral properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost. For this compound, a geometry optimization calculation using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would predict the most stable three-dimensional arrangement of its atoms.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept them. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and electronic excitability. pku.edu.cn A smaller gap generally implies higher reactivity and easier electronic excitation.

In this compound, the HOMO is expected to be primarily localized on the azulene (B44059) core, which is the most electron-rich part of the molecule. The LUMO is also expected to be distributed across the azulene system. The phenyl and dimethyl substituents will modulate the energies of these orbitals. FMO analysis helps predict how the molecule will interact with other chemical species and provides a basis for understanding its electronic transitions. pku.edu.cn

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

This table presents plausible data based on typical DFT calculations for azulene derivatives. The exact values would be obtained from specific quantum chemical computations.

| Molecular Orbital | Energy (eV) | Spatial Localization |

| HOMO | -5.58 | Delocalized across the azulene π-system |

| LUMO | -2.51 | Delocalized across the azulene π-system |

| HOMO-LUMO Gap (ΔE) | 3.07 | - |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the calculated molecular orbitals into a representation of localized bonds and lone pairs, which aligns with classical Lewis structures. researchgate.net This method quantifies the stabilization energy associated with "delocalization" effects, where electron density is shared between a filled (donor) NBO and an empty (acceptor) NBO.

For this compound, NBO analysis would reveal key interactions, such as the π-π* interactions within the azulene ring system and between the azulene and phenyl rings. These interactions are crucial for understanding the molecule's electronic structure and stability. The analysis provides a quantitative measure of the delocalization energies, highlighting the most significant charge transfer pathways within the molecule.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound

This table shows hypothetical stabilization energies (E(2)) for plausible donor-acceptor interactions. E(2) estimates the intensity of the interaction.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C3a) | 22.5 |

| π (C5-C6) | π* (C7-C8) | 19.8 |

| π (Phenyl Ring) | π* (Azulene Ring) | 4.1 |

| σ (C-H of Methyl) | π* (Azulene Ring) | 2.3 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Spatial Localization)

Excited State Theory and Photophysical Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and the probabilities of transitions to these states from the ground state. The results of TD-DFT calculations can be directly correlated with experimental UV-Vis absorption spectra. The calculation yields vertical excitation energies (the energy required to transition from the ground state to an excited state without change in geometry) and the corresponding oscillator strengths, which represent the intensity of the absorption bands.

For this compound, TD-DFT would predict the energies of the first (S1), second (S2), and higher singlet excited states. A key feature of azulene and its derivatives is that the transition to the S2 state is significantly more probable (higher oscillator strength) than the transition to the S1 state, which explains its characteristic deep blue color.

Table 3: Illustrative TD-DFT Results for Low-Lying Electronic Transitions of this compound

This table presents hypothetical TD-DFT data consistent with the known spectral properties of azulenes. λmax is the absorption wavelength, f is the oscillator strength, and Major Contributions lists the primary orbital transitions.

| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Contributions |

| S1 | 1.80 | 689 | 0.01 | HOMO → LUMO (95%) |

| S2 | 3.45 | 359 | 0.85 | HOMO-1 → LUMO (45%), HOMO → LUMO+1 (40%) |

| S3 | 3.90 | 318 | 0.15 | HOMO-2 → LUMO (55%), HOMO → LUMO+2 (30%) |

The concept of aromaticity can be extended to electronic excited states, where it plays a critical role in determining photophysical behavior. According to Baird's rule, a [4n+2] π-electron system (like the 10π azulene core) that is aromatic in its ground state becomes antiaromatic in its lowest singlet (S1) and triplet (T1) excited states. nih.govacs.org Conversely, the second excited state (S2) of azulene retains aromatic character. acs.org

This reversal of aromaticity explains the unusual fluorescence of azulene and its derivatives, which famously violate Kasha's rule by fluorescing from the S2 state instead of the S1 state. acs.org For this compound, the S1 state is expected to be antiaromatic and thus highly unstable. This instability provides a strong thermodynamic driving force for rapid, non-radiative decay to the ground state, often via a conical intersection, which quenches any potential S1 fluorescence. acs.org The S2 state, being aromatic, is more stable and has a longer lifetime, allowing for fluorescence to occur from this higher energy level back to the ground state. acs.org This phenomenon is the source of the molecule's characteristic S2→S0 emission. The degree of aromaticity can be computationally assessed using indices like Nucleus-Independent Chemical Shift (NICS).

Table 4: Illustrative NICS(1)zz Aromaticity Index Values for the Azulene Core in this compound

NICS values are a measure of aromaticity, with large negative values indicating aromaticity and large positive values indicating antiaromaticity. These hypothetical values illustrate the expected trend.

| Electronic State | Number of π-electrons | Aromaticity Rule | Expected NICS(1)zz (ppm) | Character |

| S0 (Ground State) | 10 (4n+2, n=2) | Hückel | -15.2 | Aromatic |

| S1 (First Excited) | 10 (4n+2, n=2) | Baird | +25.5 | Antiaromatic |

| S2 (Second Excited) | 10 (4n+2, n=2) | Baird | -12.8 | Aromatic |

Computational Prediction of Optical Properties

The unique optical properties of azulene, characterized by a weak S₀→S₁ transition and an intense S₀→S₂ transition, are a central theme in its computational investigation. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of azulene derivatives. researchgate.netespublisher.com These calculations help in understanding the nature of electronic transitions, including the orbitals involved and their corresponding energies and oscillator strengths.

A key feature of azulene and many of its derivatives is their violation of Kasha's rule, exhibiting fluorescence from the second excited state (S₂→S₀). rsc.org Computational protocols have been developed to predict this anti-Kasha behavior by calculating the rates of radiative (kᵣ) and non-radiative (kᵢc, internal conversion) decay from both the S₁ and S₂ states. chemrxiv.org For a series of azulene derivatives, these calculations successfully predicted exclusive S₂→S₀ fluorescence, in quantitative agreement with experimental data. chemrxiv.org

TD-DFT calculations on various substituted azulenes demonstrate how functionalization impacts their optical properties. For instance, in di(phenylethynyl)azulene isomers, the absorption spectra are influenced by the substitution pattern. rsc.org The calculations, performed at levels like PBE1PBE/cc-pVDZ, can distinguish between different electronic transitions, such as those derived from HOMO→LUMO or HOMO-1→LUMO excitations. rsc.org For this compound, it is expected that the phenyl and methyl groups will induce bathochromic (red) shifts in the absorption bands compared to the parent azulene, while preserving the core features of the azulene chromophore.

Table 1: Representative TD-DFT Calculated Optical Properties for a Substituted Azulene Derivative (Note: This table presents data for a model di(phenylethynyl)azulene to illustrate typical computational outputs, as specific data for this compound is not available.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | > 550 | ~0.01 | HOMO → LUMO |

| S₀ → S₂ | 350 - 500 | > 0.5 | HOMO-1 → LUMO / HOMO → LUMO+1 |

| S₀ → S₃ | 250 - 350 | Variable | Mixed Contributions |

Data adapted from computational studies on di(phenylethynyl)azulenes. rsc.org

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the activation energies of transition states. For azulenes, theoretical studies have provided deep insights into several key transformations.

One of the most studied reactions is the thermal rearrangement of azulene to its more stable isomer, naphthalene. DFT calculations (e.g., at the M06-2X/6-311+G(d,p) level) have re-examined proposed mechanisms. nih.gov These studies confirmed that the dominant pathway is the norcaradiene-vinylidene mechanism, which proceeds through a bicyclic norcaradiene-type intermediate. nih.gov The calculated activation energy for this unimolecular route is approximately 76 kcal/mol. nih.gov Other potential mechanisms were ruled out due to higher calculated activation barriers. nih.gov

Computational methods have also been used to explore the formation of the azulene skeleton. A combined experimental and computational study on the reaction of the methylidyne radical (CH) with indene (B144670) (C₉H₈) revealed a barrierless, low-temperature gas-phase route to azulene. acs.org Electronic structure calculations identified four possible barrierless initial reaction pathways leading to different intermediates. acs.org Similarly, the mechanism of a palladium-catalyzed [3+2] annulation reaction to form azulene derivatives has been investigated with DFT. pku.edu.cn These calculations supported a catalytic cycle involving trans-palladium-boration, dearomative spiroannulation, and aromatic ring expansion, providing the Gibbs energy surface for the process. pku.edu.cn

For this compound, such computational approaches could be used to model its reactions, such as electrophilic substitution or oxidation. The calculations would predict the most likely sites of reaction (positions 1 and 3 are typically most nucleophilic in the azulene core) and the energy barriers associated with different pathways, taking into account the electronic and steric effects of the methyl and phenyl substituents.

Table 2: Calculated Activation Energies for Key Azulene Reactions

| Reaction | Proposed Mechanism | Computational Method | Calculated Activation Energy (Ea, kcal/mol) | Reference |

|---|---|---|---|---|

| Azulene → Naphthalene | Norcaradiene-Vinylidene | M06-2X/6-311+G(d,p) | ~76 | nih.gov |

| Azulene → Naphthalene | Alternative Intramolecular Paths | M06-2X/6-311+G(d,p) | > 84 | nih.gov |

| Indene + CH → Azulene | Ring Expansion | Electronic Structure Calculations | Barrierless | acs.org |

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions on femtosecond to microsecond timescales. nih.gov While DFT is excellent for mapping static potential energy surfaces, MD simulations can offer dynamic insights into reaction mechanisms, including the role of solvent molecules, conformational changes, and the statistical nature of crossing transition state barriers. acs.orgnih.gov

In the context of azulene chemistry, MD simulations have been used to complement static quantum chemical calculations. For example, in the study of azulene formation from the indene radical, MD simulations helped to unravel the underlying gas-phase formation mechanism. acs.org

For a molecule like this compound, MD simulations could provide several mechanistic insights:

Conformational Dynamics: MD can explore the rotational freedom of the phenyl group at the C6 position and its influence on the accessibility of reactive sites on the azulene core.

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent shell organizes around the molecule and participates in a reaction, for instance, by stabilizing charged intermediates or transition states. mdpi.com

Reaction Dynamics: For very fast processes like photo-induced reactions, non-adiabatic MD simulations can model the transitions between different electronic states, providing a more complete picture of photochemical reaction mechanisms than static calculations alone.

Although specific MD studies on the reaction mechanisms of this compound have not been reported, the methodology represents a powerful future avenue for gaining a more profound and dynamic understanding of its chemical behavior.

Elucidation of Reaction Pathways and Transition States

Structure-Property Relationships Derived from Theoretical Calculations

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For azulene derivatives, theoretical calculations have been highly successful in this regard.

Computational studies on substituted azulenes consistently show a strong correlation between the nature and position of substituents and the molecule's electronic properties. researchgate.netmdpi.com DFT calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. These energies correlate well with experimental redox potentials and provide a measure of the HOMO-LUMO gap, which is related to the molecule's color and electronic excitability. mdpi.comnih.gov For example, studies on various azulene derivatives show that substitution can tune the HOMO-LUMO gap significantly. nih.gov

Table 3: Correlation of Structure and Properties in Azulene Derivatives from Theoretical Studies

| Structural Feature/Substituent | Calculated/Correlated Property | Computational Insight | Reference |

|---|---|---|---|

| Benz[a]annulation | Bond Length Alternation | Increases bond alternation in the 7-membered ring, enhancing heptafulvene character. | researchgate.net |

| Vinyl-pyridine substituents | HOMO/LUMO Energies | Computed energies show a strong linear correlation with experimental redox potentials. | mdpi.com |

| Nitrogen substitution (Azaazulenes) | Aromaticity (NICS values) | N-atom position strongly affects the aromaticity of each ring and the overall stability. | researchgate.net |

| π-conjugation extension | Optical/Electrochemical Gap | Leads to a very narrow optical gap, characteristic of non-alternant PAHs. | nih.gov |

Advanced Materials Science and Optoelectronic Applications of 4,8 Dimethyl 6 Phenylazulene Derivatives

Design Principles for Azulene-Based Functional Materials

The design of functional materials based on azulene (B44059) hinges on harnessing its inherent characteristics. The fusion of an electron-rich five-membered ring with an electron-deficient seven-membered ring results in intramolecular charge polarization, a substantial dipole moment (≈1.08 D for the parent azulene), and vivid coloration. researchgate.netbeilstein-journals.orgchalmers.se Functionalization allows for the modulation of its dipole moment, polarizability, and frontier molecular orbital energies, making azulene derivatives prime candidates for a range of applications. researchgate.net

The azulene nucleus serves as a versatile platform for constructing extended π-conjugated systems. Its non-alternant topology introduces unique electronic features not found in benzenoid hydrocarbons. beilstein-journals.org The development of linear expanded azulene π-conjugated oligomers is a key area of research, with potential applications in materials for organic field-effect transistors (OFETs). mdpi.com The substitution pattern on the azulene core is critical; for instance, placing substituents at different positions can independently affect the HOMO and LUMO levels, enabling precise tuning for specific electronic applications. researchgate.net

In 4,8-Dimethyl-6-phenylazulene, the substituents play distinct roles. The methyl groups at the 4- and 8-positions on the seven-membered ring act as weak electron-donating groups. The phenyl group at the 6-position can extend the π-conjugation of the system. The reactivity of the methyl groups on the seven-membered ring is a known route for further functionalization, such as condensation reactions to form larger styryl-type structures, further extending the π-system. mdpi.com

There is a growing interest in synthesizing non-alternant Polycyclic Aromatic Hydrocarbons (PAHs) that contain five- or seven-membered rings due to their distinct properties compared to their all-benzenoid counterparts. rsc.org Azulene is a highly desirable structural motif for these non-alternant PAHs because of its intrinsic electronic characteristics, including a small HOMO-LUMO gap. rsc.org The incorporation of an azulene unit can lead to materials with absorption profiles extending into the near-infrared (NIR) region. rsc.org

Synthetic strategies, such as the Scholl-type oxidation of triarylazulene precursors, have been employed to create conjugated azulene-embedded PAHs. rsc.org While specific research on the incorporation of this compound into larger PAHs is not detailed in the provided sources, the principles apply. The phenyl group at the 6-position could serve as a site for annulation reactions, fusing the azulene core into a larger polycyclic aromatic framework. The synthesis of azulene-containing isomers of compounds like pyrene (B120774) demonstrates the feasibility of creating these complex non-alternant structures through methods like dehydrogenation. beilstein-journals.org

Engineering π-Conjugated Systems with Azulene Cores

Applications in Organic Electronics and Devices

The distinct electronic properties of azulene derivatives make them attractive for use in organic electronics. chalmers.se Their tunable HOMO-LUMO gaps, inherent polarity, and rich redox behavior are advantageous for various device applications. researchgate.netrhhz.net

Azulene derivatives are investigated for their potential in optoelectronic devices. chalmers.se The ability to tune the frontier orbital energy levels through substitution is crucial for designing materials for OLEDs and OSCs. researchgate.net For instance, the HOMO-LUMO gap of a hetero-substituted azulene was computationally shown to be lower than its parent compound, indicating its potential as a chromophore. rhhz.net While direct application of this compound in OLEDs or OSCs is not prominently documented, related structures are explored. The inherent dipole moment of the azulene core could be beneficial for charge separation in OSCs or for modifying energy barriers at interfaces within devices.

Table 1: Comparison of Calculated Properties for Azulene and a Related Derivative

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Key Feature |

| Azulene | ~2.36 (Calculated for a hetero-substituted derivative) rhhz.net | ~1.08 beilstein-journals.org | Parent non-alternant hydrocarbon |

| B,N-substituted Azulene | 2.36 rhhz.net | Not Specified | Lower gap than parent azulene rhhz.net |

This table presents data for the parent azulene and a computationally studied derivative to illustrate the impact of structural modification on electronic properties.

The unique properties of azulenes make them interesting candidates for molecular-scale devices. The significant change in dipole moment upon electronic excitation and the responsiveness of their absorption spectra to environmental stimuli are key features for these applications. Azulene derivatives have been explored for use as photoswitches and colorimetric indicators. chalmers.se The conductance of single-molecule junctions based on azulene has been shown to be dependent on the connectivity to the electrodes, suggesting potential in molecular electronics. rhhz.net The methyl groups of azulene derivatives like guaiazulene (B129963) are known to be acidic, and deprotonation leads to color changes, a property that can be exploited for sensor applications. chalmers.se

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Chromophoric and Nonlinear Optical (NLO) Materials

Azulene's vivid blue color is a direct consequence of its small S₀-S₁ energy gap. This inherent chromophoric nature, combined with its large dipole moment, makes the azulene scaffold an ideal component for nonlinear optical (NLO) materials. researchgate.netrhhz.net The polarity of the molecule can be readily tuned by introducing electron-donating and electron-withdrawing groups at different positions on the rings.

In molecules designed for NLO applications, the azulene moiety often acts as the electron-donor part of a donor-π-acceptor (D-π-A) system. rhhz.net For example, a molecule comprising an azulene unit linked via an azo bridge to a nitrobenzene (B124822) (acceptor) ring showed promise as an NLO material. rhhz.net The 6-phenyl substituent in this compound can be functionalized with acceptor groups to create such D-π-A structures, potentially enhancing second-order NLO responses. The condensation of substituted azulenes with ferrocenyl ketones has also been explored to prepare compounds with NLO potential. mdpi.com

Development of Liquid Crystalline Azulenes and Self-Assembling Systems

The unique structural and electronic properties of the azulene core have made it an intriguing building block for the design of advanced materials, including liquid crystals and self-assembling systems. While direct studies on the liquid crystalline behavior of this compound are not extensively documented, research on analogous azulene derivatives provides significant insights into its potential in this field.

The development of liquid crystalline azulenes has been an area of interest for creating materials with novel optoelectronic properties. Early investigations into alkylated azulenes were aimed at generating azulene-based liquid crystals, with some derivatives exhibiting monotropic smectic behavior. Current time information in Bangalore, IN. More recent and detailed studies have focused on calamitic (rod-shaped) azulene derivatives, which are more conducive to forming liquid crystalline phases.

A notable advancement is the creation of liquid crystals based on a 2-phenylazulene-1-carbonitrile core. rsc.orgresearchgate.net These materials have been shown to exhibit de Vries-like behavior, which is characterized by a minimal layer shrinkage at the transition from the orthogonal smectic-A (SmA) phase to the tilted smectic-C (SmC) phase. rsc.orgresearchgate.net This property is highly desirable for applications in surface-stabilized ferroelectric liquid crystal displays. One such derivative even displayed a rare orthogonal SmA re-entrance phase below the tilted SmC phase. rsc.org The polar nature of the phenylazulene core, stemming from the inherent dipole moment of azulene, enhances the translational order required for the formation of smectic phases. rsc.org

Furthermore, the introduction of long alkyl or alkyloxy chains at various positions on the azulene ring is a common strategy to induce mesomorphism. For instance, a series of 6-alkoxy-2-bromoazulenes has been synthesized, which form ambient temperature crystal-smectic E-phases (SmE), a highly ordered soft-crystalline mesophase. researchgate.net Similarly, derivatives like hexakis(6-octyl-2-azulenyl)benzene and 6-octyl-2-phenylazulene, which have long alkyl chains at the 6-position, have been shown to exhibit mesomorphic properties, including hexagonal columnar and smectic E phases, respectively. acs.org

These findings collectively suggest that appropriate functionalization of the this compound scaffold, likely with long flexible chains, could lead to the development of novel liquid crystalline materials. The phenyl group at the 6-position, combined with the methyl groups at the 4 and 8 positions, would influence the molecular shape and intermolecular interactions, which are critical factors in the formation and type of liquid crystalline phases.

The concept of self-assembly in azulene derivatives is closely tied to their liquid crystalline behavior and their inherent electronic properties. The π-π stacking interactions, driven by the aromatic nature of the azulene and phenyl rings, along with dipole-dipole interactions, are key forces that can guide the spontaneous organization of these molecules into ordered supramolecular structures. In the solid state of some 2-phenylazulene-1-carbonitrile derivatives, dimers are formed through non-classical hydrogen bonds, and the molecules arrange to maximize dipole interactions between the azulene moieties. rsc.org This capacity for ordered packing is fundamental to the design of self-assembling systems for applications in organic electronics.

Exploiting Unique Electronic Properties (e.g., Large Dipole Moment, Low Ionization Energy, High Electron Mobility)

The azulene moiety, including derivatives like this compound, possesses a set of distinctive electronic properties that are actively being exploited in the field of materials science. These properties arise from its non-alternant aromatic structure, which consists of a fused electron-rich five-membered ring and an electron-poor seven-membered ring.

Large Dipole Moment: Unlike its isomer naphthalene, which has no dipole moment, azulene exhibits a significant ground-state dipole moment, with reported values around 1.08 D. rsc.org This polarity is a direct consequence of the charge separation between the two rings, where the five-membered ring holds a partial negative charge and the seven-membered ring a partial positive charge. mdpi.com This intramolecular charge transfer gives the azulene core unique solvatochromic and non-linear optical properties. The large dipole moment also influences intermolecular interactions, promoting ordered packing in the solid state and the formation of liquid crystalline phases, which is crucial for optimizing charge transport in organic electronic devices. rsc.orgresearchgate.net

Low Ionization Energy and Small HOMO-LUMO Gap: Azulene and its derivatives are characterized by a relatively small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This small gap is a hallmark of its non-alternant hydrocarbon nature and is responsible for its characteristic blue color. A low HOMO-LUMO gap generally correlates with lower ionization potential and higher electron affinity, making these molecules amenable to both oxidation and reduction. The redox potentials of several azulene derivatives have been investigated, showing their capacity to participate in reversible electron transfer processes. acs.org This electrochemical behavior is central to their application in electrochromic materials, organic batteries, and as redox-active components in molecular switches.

The electronic properties of azulene can be finely tuned by substitution. The phenyl group at the 6-position and the methyl groups at the 4 and 8 positions in this compound will modulate the HOMO and LUMO energy levels and, consequently, its redox potentials and optical properties. Theoretical calculations on various azulene derivatives have been used to predict these properties and guide the synthesis of new functional materials. nih.gov

| Property | Value/Description | Significance in Applications |

| Dipole Moment | ~1.08 D for the parent azulene core. rsc.org | Influences molecular packing, solubility, and non-linear optical properties. Key for self-assembly and liquid crystal formation. |

| HOMO-LUMO Gap | Small for non-alternant hydrocarbons. | Leads to visible light absorption (color), and facilitates electron transfer. Important for dyes, sensors, and organic electronics. |

| Redox Behavior | Capable of reversible oxidation and reduction. | Enables use in electrochromic devices, redox-flow batteries, and molecular switches. |

Chemical Derivatization Strategies for Analytical and Synthetic Enhancement of 4,8 Dimethyl 6 Phenylazulene

Derivatization for Enhanced Spectroscopic Detection and Quantification

The inherent spectroscopic characteristics of the azulene (B44059) nucleus, such as its distinct color and unusual fluorescence from the second excited state (S2), can be strategically manipulated through derivatization to improve analytical sensitivity and selectivity. beilstein-journals.orgresearchgate.net

The goal of this strategy is to attach a chemical group (a chromophore or fluorophore) to the 4,8-Dimethyl-6-phenylazulene molecule to alter how it interacts with light, thereby making it easier to detect and measure, especially at low concentrations. chromatographyonline.com The color and absorption spectrum of azulene derivatives are highly sensitive to the type and position of substituents on the azulene core. researchgate.net

By introducing additional chromophoric or fluorophoric groups, the absorption and emission properties of this compound can be fine-tuned. researchgate.net For instance, attaching groups that extend the π-conjugated system, such as styryl, ethynyl, or certain heterocyclic moieties, can shift the absorption maxima to longer wavelengths (a bathochromic shift), potentially moving it into a region with less interference from other compounds. rsc.orgosti.gov This allows for more selective detection using UV-Visible spectroscopy.

Furthermore, while azulene itself has unique emissive properties, derivatization can significantly enhance fluorescence quantum yields. beilstein-journals.org Attaching known fluorescent tags or modifying the azulene core to favor emission can create derivatives with strong and specific light-emitting properties, suitable for highly sensitive fluorescence-based analytical methods. dntb.gov.uanih.gov The choice of substituent and its position on the azulene ring dictates the resulting photophysical properties, allowing for the creation of "designer probes" for specific analytical applications. researchgate.netresearchgate.net

Table 1: Conceptual Derivatization for Enhanced Spectroscopic Properties This table is illustrative and based on general principles of azulene chemistry.

| Derivatization Reagent/Group | Target Position on Azulene Ring | Expected Spectroscopic Effect | Analytical Advantage |

|---|---|---|---|

| Formyl group (-CHO) | C1 or C3 | Bathochromic shift in UV-Vis spectrum | Enhanced molar absorptivity and shift to a cleaner spectral region. |

| Cyano group (-CN) | C1 or C3 | Modulation of HOMO-LUMO gap, potential fluorescence enhancement | Fine-tuning of absorption/emission wavelengths for selectivity. |

| Dansyl chloride | C1 (via an introduced linker) | Introduction of a strong fluorophore | Greatly increased sensitivity for fluorescence detection. |

| Pyridyl moiety | C1, C2, or C6 | Creation of pH-sensitive chromophores (halochromism) | Development of sensors that change color with acidity. acs.org |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For some molecules, ionization efficiency can be low, limiting detection sensitivity. Charge reversal derivatization is a technique used to improve this sensitivity by chemically attaching a permanently charged group to a neutral analyte. nih.govnih.gov

In the context of this compound, which is a neutral hydrocarbon, derivatization would be necessary to introduce a functional group (e.g., a carboxylic acid or amine) that could then be reacted with a charge-reversal agent. For example, if a carboxylic acid derivative of the azulene were synthesized, it could be reacted with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.gov This process converts the neutral molecule into a permanently positive-charged derivative, which can be detected with much higher sensitivity in positive-ion mode ESI-MS. nih.gov This strategy overcomes the often poor ionization of neutral or acidic compounds in the presence of mobile phases used for liquid chromatography. nih.gov

Table 2: Hypothetical Scheme for Charge Reversal Derivatization This table outlines a conceptual multi-step process, as direct derivatization is not feasible.

| Step | Action | Reagent Example | Purpose |

|---|---|---|---|

| 1 | Functionalization | Friedel-Crafts acylation (e.g., with succinic anhydride) | Introduce a carboxylic acid handle onto the azulene ring. |

| 2 | Derivatization | N-(4-aminomethylphenyl)pyridinium (AMPP) | Attach a permanently positive-charged tag to the carboxylic acid. nih.gov |

| 3 | Analysis | LC-ESI-MS/MS (Positive Ion Mode) | Achieve high-sensitivity detection and quantification. |

Introduction of Chromophores and Fluorophores for UV-Vis and Fluorescence Spectroscopy

Strategies for Modifying Reactivity and Stability through Derivatization

The chemical reactivity of the azulene ring is well-defined: the five-membered ring is electron-rich and prone to electrophilic attack (primarily at the C1 and C3 positions), while the seven-membered ring is electron-deficient. The existing methyl and phenyl groups on this compound already influence this reactivity. Derivatization offers a way to further tune these characteristics. mdpi.com

Derivatization for Chromatographic Separation and Analysis

Chromatography separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Derivatization can be employed to improve the chromatographic behavior of an analyte, enhancing resolution, improving peak shape, or enabling the use of a different chromatographic technique. jfda-online.comlibretexts.org

For Gas Chromatography (GC), an analyte must be volatile and thermally stable. While this compound itself may be suitable for GC, derivatives containing polar functional groups (e.g., hydroxyl or carboxyl groups, introduced for other purposes) would require derivatization. nih.gov A common strategy is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. jfda-online.com

For High-Performance Liquid Chromatography (HPLC), derivatization can be used to adjust the polarity of the analyte to optimize its retention time on a given column. libretexts.org For reverse-phase HPLC, making a polar analyte more nonpolar by attaching a hydrophobic tag will increase its retention. This can be useful for separating it from more polar interferences.

Chiral Derivatization Approaches for Stereochemical Analysis of Derivatives

The parent molecule, this compound, is achiral. However, if a synthetic modification introduces a chiral center or an axis of chirality, a mixture of enantiomers or diastereomers could be formed. rsc.org Distinguishing between these stereoisomers is critical, and since enantiomers have identical physical properties in a non-chiral environment, direct analysis by methods like standard NMR or HPLC is not possible. wikipedia.org

Chiral derivatization is a classic strategy to resolve this. wikipedia.org The mixture of enantiomers is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or separated by standard (achiral) chromatography. wikipedia.org This method allows for the determination of the enantiomeric purity (or enantiomeric excess) of the chiral derivative. nih.gov

Future Research Directions and Unexplored Avenues for 4,8 Dimethyl 6 Phenylazulene

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for azulene (B44059) synthesis, such as the Ziegler-Hafner procedure involving the condensation of cyclopentadienide (B1229720) ions with pyridinium (B92312) or pyrylium (B1242799) salts, are well-established for producing alkyl and aryl derivatives, future research should focus on developing more sustainable and efficient routes to 4,8-Dimethyl-6-phenylazulene. nih.gov

Key areas for exploration include:

Greener Synthetic Routes: Investigation into synthetic pathways that minimize hazardous reagents and solvents, reduce energy consumption, and improve atom economy is crucial. This could involve adapting existing methods, such as the reaction of 2H-cyclohepta[b]furan-2-one precursors with appropriate enamines or ylides, to utilize greener catalysts and reaction media. nih.govresearchgate.net

Transition-Metal Catalysis: The use of modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could provide highly efficient and regioselective pathways. mdpi.com Future work could explore the late-stage introduction of the phenyl group onto a pre-formed 4,8-dimethylazulene scaffold or the construction of the azulene ring from appropriately functionalized precursors.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes inspired by the biosynthesis of natural azulenoids could open avenues for highly selective and environmentally benign syntheses. acs.orgresearchgate.net

Table 1: Computed Properties of this compound This table presents computational data for the target compound, providing a baseline for theoretical and experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆ | PubChem nih.gov |

| Molecular Weight | 232.3 g/mol | PubChem nih.gov |

| Exact Mass | 232.125200510 Da | PubChem nih.gov |

| XLogP3-AA | 5.3 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| SMILES | CC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3 | PubChem nih.gov |

Exploration of New Reactivity Modes and Selective Functionalization

The functionalization of the this compound core is a critical area for future research, as it would enable the tuning of its properties and its integration into larger systems. The molecule presents multiple sites for reaction: the electron-rich five-membered ring, the electron-deficient seven-membered ring, the activated methyl groups, and the phenyl ring.

Future studies should focus on:

Regioselective C-H Functionalization: Developing catalytic methods for the direct and selective functionalization of specific C-H bonds would be a highly efficient strategy for creating derivatives. researchgate.net Research could target the functionalization of the 1- and 3-positions, which are known to be reactive toward electrophiles, while navigating the steric influence of the adjacent methyl and phenyl groups. acs.org

Reactivity of the Methyl Groups: The methyl groups at the 4- and 8-positions are analogous to those in other polyalkylated azulenes, which are known to undergo condensation reactions with aldehydes and ketones. mdpi.com Exploring this reactivity could allow for the extension of the π-conjugated system or the attachment of other functional units, such as ferrocenyl groups, for applications in nonlinear optics. mdpi.com

Functionalization of the Phenyl Ring: The phenyl group at the 6-position serves as a versatile handle for further modification via standard electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents to modulate electronic properties or provide anchor points for surface attachment.

Novel Cycloaddition Reactions: Investigating the participation of the azulene core in intermolecular [8+2] cycloaddition reactions could lead to the synthesis of complex polycyclic systems and bicyclo[5.3.0]azulene derivatives. researchgate.netnih.gov

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives, guiding synthetic efforts toward materials with desired functionalities.

Unexplored avenues include:

Predictive Property Simulation: Employing high-level ab initio and density functional theory (DFT) calculations to predict the electronic and optical properties, such as absorption and emission spectra, redox potentials, and nonlinear optical responses. researchgate.netcdnsciencepub.com The Pisa composite schemes (PCSs), which have proven accurate for other azulene derivatives, could be applied to obtain reliable structural and spectroscopic data. sns.it

Isomer and Conformational Analysis: Theoretical modeling can determine the relative thermodynamic stabilities of various isomers and conformers, which is crucial for understanding reaction outcomes and material properties. researchgate.net

Simulating Environmental Response: Advanced modeling can predict how the properties of this compound change in response to external stimuli such as protonation, solvent polarity, or interaction with ions. researchgate.net This is essential for designing sensors and smart materials.

In Silico Screening: Creating virtual libraries of this compound derivatives and using computational screening to identify promising candidates for specific applications, such as organic electronics or sensing, would significantly accelerate the discovery process.

Integration into Complex Supramolecular Architectures and Nanomaterials

The unique structure of this compound makes it an attractive building block (synthon) for the bottom-up construction of complex supramolecular systems and nanomaterials. researchgate.net

Future research should explore:

π-Conjugated Polymers: Using functionalized derivatives of this compound as monomers for polymerization could yield novel conducting or emissive polymers. The 2,6-connectivity in other azulenes has been shown to produce materials with interesting optoelectronic performance, and the unique substitution pattern here offers a new avenue for exploration. researchgate.net

Self-Assembled Monolayers (SAMs): By functionalizing the phenyl ring with appropriate anchoring groups (e.g., thiols, silanes), this azulene derivative could be used to form SAMs on various surfaces, such as gold or silicon dioxide. This would be relevant for creating molecular electronic devices.

Supramolecular Cages and Macrocycles: The defined geometry of the molecule could be exploited in the design of macrocycles or molecular cages through coordination-driven self-assembly or covalent synthesis. These structures could have applications in host-guest chemistry and molecular recognition. frontiersin.org

Azulene-Based Nanoparticles: Following reports on the preparation of nanoparticles from other azulene derivatives, future work could investigate the fabrication of nanoparticles of this compound. acs.orgresearchgate.net These nanomaterials could exhibit unique collective optical properties and find use in colorant or biomedical imaging applications. frontiersin.org

Potential for Bio-Inspired Materials and Sensing Applications

The intrinsic properties of the azulene core, which is itself found in natural pigments, make this compound a compelling candidate for bio-inspired materials and chemical sensors. researchgate.netbioinspired2025.ch

Promising directions include:

Chemosensors: The sensitivity of the azulene electronic structure to its environment could be harnessed to create chemosensors. The color of azulene derivatives is known to change upon protonation, making them potential pH sensors. By introducing specific recognition moieties, sensors for metal ions or other analytes could be developed.

Bio-Inspired Electronics: Nature utilizes organic molecules for intricate functions like energy harvesting and signal transduction. uq.edu.aunih.gov The tunable electronic properties of this compound could be exploited in bio-inspired electronic devices.

Smart Coatings and Textiles: Integrating this azulene derivative into polymer matrices could lead to smart materials that change color in response to environmental triggers like temperature, light, or chemical exposure. bioinspiredmaterials.com

Stem Cell Microenvironments: Synthetic polymers are used to create microenvironments to control stem cell behavior. nih.gov Functionalized azulene-containing polymers could be designed to create substrates with specific physicochemical properties to influence stem cell fate for tissue regeneration applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,8-dimethyl-6-phenylazulene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation of pyrylium iodide with sodium cyclopentadienide under inert conditions, followed by purification via column chromatography . Alternatively, solvent-free C-H alkynylation using Al₂O₃ as a catalyst enables functionalization at the azulene core. Reaction time (3–7 days) and solvent ratios (hexane/diethyl ether, 3:1) critically affect yields (43–54%) . Key characterization includes ¹H/¹³C NMR, HRMS, and UV/Vis spectroscopy to confirm regioselectivity and electronic properties .

Q. How is this compound identified and quantified in natural extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is used to identify the compound in Curcuma aeruginosa rhizome ethanol extracts. Quantification relies on calibration curves with internal standards (e.g., isocurcumenol). Chemometric analyses like PCA and HCA cluster accessions based on metabolite profiles, with this compound contributing to variance (1.19–2.26% abundance) .

Q. What spectroscopic techniques are essential for structural elucidation of azulene derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) resolves substituent positions and electronic environments (e.g., methyl groups at δ 2.97–3.48 ppm ). UV/Vis spectra (λmax 251–424 nm) correlate with π-π* transitions and substituent effects. ATR-FTIR confirms functional groups (e.g., C≡C stretch at 2144 cm⁻¹) . HRMS validates molecular formulas (e.g., [M+H⁺] = 361.1586 for C₂₇H₂₁O) .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in C-H functionalization of this compound?

- Methodological Answer : Alkynylation at the 1-position occurs preferentially due to reduced steric hindrance from methyl groups at positions 4 and 7. Computational DFT studies (e.g., Fukui indices) predict reactive sites, while experimental validation via competitive reactions with haloalkynes (e.g., 5-bromo-1-phenylpenta-2,4-diyn-1-one) confirms regioselectivity. Reaction monitoring via TLC and NMR kinetics is critical .

Q. What strategies resolve contradictions in reported spectroscopic data for azulene derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.33–8.28 ppm for aromatic protons ) arise from solvent polarity or aggregation effects. Cross-validation using deuterated solvents (e.g., CDCl₃) and controlled concentration gradients minimizes artifacts. HRMS and isotopic labeling (e.g., ¹³C-enriched substrates) confirm assignments .

Q. How can reaction yields for solvent-free azulene functionalization be optimized?

- Methodological Answer : Catalyst loading (Al₂O₃, 1.3–1.8 g/mmol substrate) and substrate ratios (1:1.2 azulene:haloalkyne) are optimized via Design of Experiments (DoE). For example, increasing reaction time from 3 to 7 days improves yields from 43% to 54% but risks side reactions (e.g., over-alkynylation). Kinetic studies and in situ IR track intermediate formation .

Q. What role does this compound play in the biosynthesis of sesquiterpenes in Curcuma aeruginosa?

- Methodological Answer : The compound is a minor sesquiterpenoid (1.19–2.26%) but contributes to chemotaxonomic differentiation. Isotopic tracing (e.g., ¹³C-glucose feeding) and enzyme inhibition assays (e.g., squalene synthase inhibitors) map its biosynthetic pathway. Comparative metabolomics of accessions (e.g., KP vs. CB) links its abundance to isocurcumenol production .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.